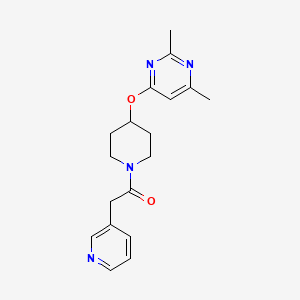

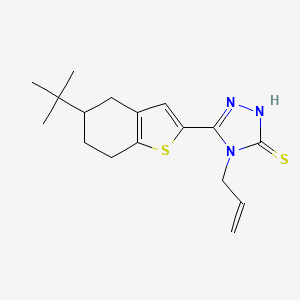

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone, commonly known as Compound A, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets a specific protein in the human body, making it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

- BML-2841 has demonstrated promising anticancer effects. Researchers have explored its ability to inhibit specific cancer cell lines, such as breast, lung, and colon cancer cells. Mechanistically, it interferes with cell cycle progression and induces apoptosis, making it a potential candidate for targeted cancer therapies .

- Studies suggest that BML-2841 may have neuroprotective properties. It has been investigated in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its antioxidant and anti-inflammatory actions could help mitigate neuronal damage and improve cognitive function .

- BML-2841 exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. Researchers have explored its potential in conditions like rheumatoid arthritis and inflammatory bowel disease. It may suppress pro-inflammatory cytokines and reduce tissue damage .

- The compound’s impact on cardiovascular health has been studied. BML-2841 may influence vascular smooth muscle cells, affecting blood vessel tone and potentially preventing atherosclerosis. Its vasodilatory properties are of interest for hypertension management .

- Investigations have highlighted BML-2841’s antiviral activity against certain viruses, including herpes simplex virus (HSV). It interferes with viral replication and may serve as a lead compound for developing novel antiviral agents .

- BML-2841 serves as a valuable tool compound in chemical biology and medicinal chemistry research. Scientists use it to explore protein-ligand interactions, drug design, and structure-activity relationships. Its unique scaffold contributes to understanding molecular mechanisms .

Anticancer Properties

Neuroprotection and Neurodegenerative Diseases

Anti-Inflammatory Activity

Cardiovascular Research

Antiviral Potential

Chemical Biology and Medicinal Chemistry

Propriétés

IUPAC Name |

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-13-10-17(21-14(2)20-13)24-16-5-8-22(9-6-16)18(23)11-15-4-3-7-19-12-15/h3-4,7,10,12,16H,5-6,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDSMOPQXYIGHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2651605.png)

![3-(2-chlorobenzyl)-7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2651608.png)

![2-(2-Chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2651610.png)

![1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2651614.png)

![benzo[d]thiazol-2-yl(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2651620.png)

![1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one](/img/structure/B2651621.png)

![2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2651623.png)

![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2651625.png)